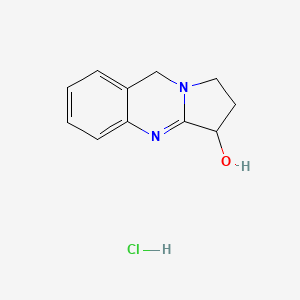
Vasicine, hydrochloride
Vue d'ensemble
Description
This compound has been extensively studied for its diverse pharmacological properties, including bronchodilatory, anti-inflammatory, and anticholinesterase activities . Vasicine hydrochloride is known for its potential therapeutic applications, particularly in the treatment of respiratory ailments and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vasicine hydrochloride can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of vasicine from the leaves of Adhatoda vasica using solvents like methanol or chloroform . The extracted vasicine is then purified through techniques such as column chromatography and preparative thin-layer chromatography .
Industrial Production Methods: In industrial settings, vasicine hydrochloride is produced by optimizing extraction techniques and solvent systems. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used for the quantification and purification of vasicine from plant extracts . These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Vasicine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include vasicinone, vasicinol, and various substituted derivatives of vasicine .
Applications De Recherche Scientifique
Vasicine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Vasicine hydrochloride exerts its effects through multiple mechanisms:
Bronchodilatory Action: It relaxes the bronchial muscles, thereby improving airflow and alleviating symptoms of respiratory conditions.
Anticholinesterase Activity: Vasicine hydrochloride inhibits acetylcholinesterase and butyrylcholinesterase enzymes, enhancing cholinergic transmission and potentially benefiting patients with neurodegenerative diseases.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Vasicinone: An oxidized derivative of vasicine with similar bronchodilatory and anti-inflammatory properties.
Vasicinol: A hydroxylated derivative of vasicine known for its anti-inflammatory and antioxidant activities.
Deoxyvasicine: A structurally related compound with potential pharmacological activities.
Uniqueness of Vasicine Hydrochloride: Vasicine hydrochloride is unique due to its broad spectrum of pharmacological activities and its potential therapeutic applications in both respiratory and neurological disorders. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)



![methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8008412.png)
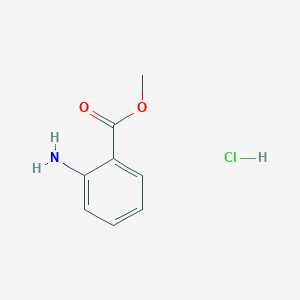
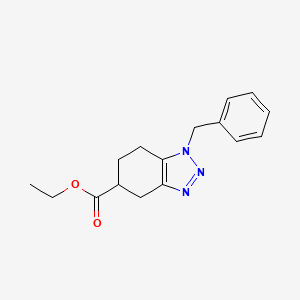
![(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B8008436.png)
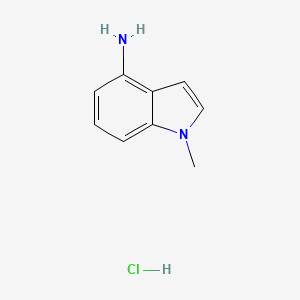
![N-benzyl-3-[4-(benzyloxy)phenyl]propanamide](/img/structure/B8008452.png)

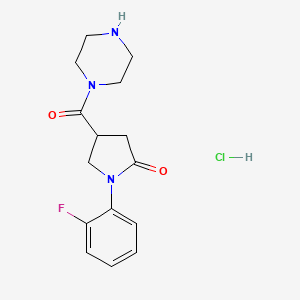
![{1-[(3,4-dichlorophenyl)methyl]-1H-imidazol-4-yl}methanamine dihydrochloride](/img/structure/B8008469.png)
